Cas no 1366331-15-8 ((3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure
1366331-15-8 structure
商品名:(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid
CAS番号:1366331-15-8
MF:C14H17BrFNO4
メガワット:362.191487073898
CID:6260444
PubChem ID:78961051

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid
    • EN300-1163448
    • (3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • AKOS017405501
    • 1366331-15-8
    • インチ: 1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
    • InChIKey: PKWDSYSKLMGKJP-LLVKDONJSA-N
    • ほほえんだ: BrC1=CC=C(C(=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

  • せいみつぶんしりょう: 361.03250g/mol
  • どういたいしつりょう: 361.03250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163448-10.0g
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
10g
$3746.0 2023-06-08
Enamine
EN300-1163448-1000mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
1000mg
$628.0 2023-10-03
Enamine
EN300-1163448-0.05g
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
0.05g
$732.0 2023-06-08
Enamine
EN300-1163448-100mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
100mg
$553.0 2023-10-03
Enamine
EN300-1163448-2500mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
2500mg
$1230.0 2023-10-03
Enamine
EN300-1163448-5000mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
5000mg
$1821.0 2023-10-03
Enamine
EN300-1163448-500mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
500mg
$603.0 2023-10-03
Enamine
EN300-1163448-0.25g
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
0.25g
$801.0 2023-06-08
Enamine
EN300-1163448-1.0g
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
1g
$871.0 2023-06-08
Enamine
EN300-1163448-250mg
(3R)-3-(5-bromo-2-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366331-15-8
250mg
$579.0 2023-10-03

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

(3R)-3-(5-bromo-2-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報

Introduction to Compound CAS No. 1366331-15-8: (3R)-3-(5-Bromo-2-Fluorophenyl)-3-{(tert-Butoxy)carbonylamino}Propanoic Acid

(3R)-3-(5-Bromo-2-Fluorophenyl)-3-{(tert-Butoxy)carbonylamino}Propanoic Acid, also identified by its CAS registry number 1366331-15-8, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a chiral center at the third carbon atom of the propanoic acid backbone. The presence of a 5-bromo-2-fluorophenyl group and a (tert-butoxy)carbonylamino substituent adds to its unique chemical properties and functional versatility.

The compound's structure is particularly noteworthy due to the combination of electron-withdrawing groups, such as the bromine and fluorine atoms on the aromatic ring, and the bulky tert-butoxy group attached to the carbonyl. These features make it an interesting candidate for studying stereochemical effects, electronic interactions, and potential applications in drug design. Recent studies have highlighted its role in medicinal chemistry, where it serves as a valuable intermediate in the synthesis of bioactive molecules.

One of the most recent advancements involving this compound is its application in the development of chiral catalysts. Researchers have exploited its stereochemical properties to design asymmetric catalysts for enantioselective reactions. The tert-butoxy group, being a strong electron-donating substituent, plays a crucial role in stabilizing transition states during catalytic processes. This has led to improved enantioselectivity in reactions involving alkenes and alkynes, making it a promising tool in organic synthesis.

In addition to its catalytic applications, this compound has shown potential in the field of polymer chemistry. Its ability to form stable amide bonds has been utilized in the synthesis of novel polyamides with enhanced thermal stability and mechanical properties. Recent studies have demonstrated that incorporating this compound into polymer backbones can significantly improve their resistance to high temperatures and environmental stressors.

The synthesis of CAS No. 1366331-15-8 involves a multi-step process that typically begins with the bromination of a fluorinated aromatic ring. The subsequent introduction of the tert-butoxy carbonyl group requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity. Recent advancements in catalytic methods have streamlined this process, reducing production costs while maintaining high purity levels.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular structure and dynamic behavior under various conditions. For instance, recent research has revealed that the tert-butoxy group exhibits unique rotational dynamics that influence the compound's overall stability and reactivity.

In conclusion, CAS No. 1366331-15-8 represents a significant advancement in organic chemistry due to its versatile structure and wide-ranging applications. Its role as an intermediate in drug design, catalyst development, and polymer synthesis underscores its importance in contemporary chemical research. As new findings continue to emerge, this compound is expected to pave the way for innovative solutions across multiple industries.

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